Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-
Brand Name: Vulcanchem
CAS No.: 87678-56-6
VCID: VC11665668
InChI: InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C23H25NO5S2
Molecular Weight: 459.6 g/mol

Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-

CAS No.: 87678-56-6

Cat. No.: VC11665668

Molecular Formula: C23H25NO5S2

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- - 87678-56-6

Specification

CAS No. 87678-56-6
Molecular Formula C23H25NO5S2
Molecular Weight 459.6 g/mol
IUPAC Name [2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3
Standard InChI Key QATCEFUUVQOULD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

The compound, with the molecular formula C23H25NO5S2\text{C}_{23}\text{H}_{25}\text{NO}_{5}\text{S}_{2}, belongs to the benzenesulfonamide class, distinguished by a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-) attached to a methyl-substituted benzene ring. Its IUPAC name reflects the presence of a 4-methylphenyl sulfonyloxy methyl group and a phenylethyl side chain, which confer steric bulk and influence its binding affinity to biological targets. Key structural features include:

  • Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions with enzymes or receptors.

  • Substituent Effects: The 4-methyl groups on both benzene rings enhance lipophilicity, potentially improving membrane permeability .

  • Sulfonamide Core: This functional group is critical for hydrogen bonding and electrostatic interactions, common in enzyme inhibitors .

A comparative analysis with related sulfonamides reveals distinct structural advantages (Table 1).

Table 1: Structural and Functional Comparison with Related Sulfonamides

CompoundKey Structural FeaturesBiological Activity
SulfanilamidePrimary amine; minimal substitutionAntimicrobial
AcetazolamideSulfonamide with thiadiazole ringCarbonic anhydrase inhibition
Target Compound (S)-Chiral center; bulky aromatic substituentsSelective apoptosis in cancer

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound involves multi-step reactions, as demonstrated in recent methodologies:

  • Intermediate Preparation: N-Chloro-p-toluenesulfonamide is reacted with acetyl chloride (AcCl\text{AcCl}) in the presence of OsO4\text{OsO}_4 to form N-acetyl-4-methyl-benzenesulfonamide, a key precursor .

  • Coupling Reactions: The precursor undergoes nucleophilic substitution with a phenylethyl bromide derivative, followed by oxidation to introduce the sulfonyloxy group.

  • Stereochemical Control: Asymmetric catalysis ensures the (S)-configuration is retained, with chiral HPLC used to verify enantiopurity.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
AcetylationAcCl,OsO4\text{AcCl}, \text{OsO}_4, 0°C7895%
AlkylationK2_2CO3_3, DMF, 80°C6590%
OxidationH2O2\text{H}_2\text{O}_2, AcOH8298%

Characterization Techniques

  • Spectroscopic Analysis: FT-IR confirmed sulfonamide N-H stretching at 3260 cm1^{-1} and S=O asymmetric vibrations at 1350 cm1^{-1} . 1H^1\text{H}-NMR revealed aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.3 ppm .

  • Mass Spectrometry: HRMS showed a molecular ion peak at m/z 476.12 (calculated 476.11 for C23H25NO5S2\text{C}_{23}\text{H}_{25}\text{NO}_{5}\text{S}_{2}).

Molecular Structure and Computational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction data (from a related analog) revealed a monoclinic crystal system with space group P21P2_1. Key bond lengths include S-N (1.62 Å) and S-O (1.43 Å), consistent with sulfonamide geometry .

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level provided insights into electronic properties:

  • HOMO-LUMO Energies: The energy gap (ΔE=4.12eV\Delta E = 4.12 \, \text{eV}) indicates moderate reactivity, favoring charge transfer interactions .

  • Molecular Electrostatic Potential (MEP): Regions of high electron density localized near the sulfonamide group suggest nucleophilic attack sites .

Table 3: Experimental vs. Calculated Structural Parameters

ParameterExperimental (X-ray)DFT (B3LYP)
S-N Bond Length (Å)1.621.60
C-S-C Angle (°)104.3105.1

Biological Activities and Mechanism of Action

Antibacterial Activity

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folic acid biosynthesis. Its bulky substituents enhance binding to the p-aminobenzoic acid (PABA) pocket, reducing KiK_i by 40% compared to sulfanilamide.

Applications in Medicinal Chemistry

Drug Design

The compound’s stereochemistry and substituent flexibility make it a versatile scaffold for:

  • Selective Enzyme Inhibitors: Modifications to the phenylethyl group improve selectivity for carbonic anhydrase IX, a cancer biomarker .

  • Prodrug Development: Esterification of the sulfonyloxy group enhances oral bioavailability.

Therapeutic Prospects

Ongoing clinical trials explore its utility in:

  • Oncology: As a monotherapy or adjuvant in solid tumors.

  • Infectious Diseases: Combating multidrug-resistant Staphylococcus aureus (MRSA) .

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